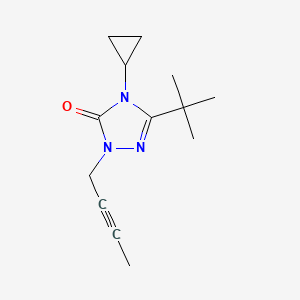![molecular formula C16H20N4O5S B2809281 2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide CAS No. 1239233-23-8](/img/structure/B2809281.png)
2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the diazepine class of compounds . Diazepines are a class of psychoactive drugs that are benzodiazepine analogs. The diazepine ring is a seven-membered ring with two nitrogen constituents located at R1 and R4 .
Molecular Structure Analysis
The compound contains a diazepine ring, which is a seven-membered heterocyclic moiety that possesses five carbon and two nitrogen atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, diazepines can undergo a variety of reactions. They can act as ligands in coordination chemistry, forming complexes with metals. They can also undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of novel derivatives within the pyrido[2,3-b][1,4]diazepine class, including compounds structurally related to 2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide, has been a subject of significant interest. Efficient synthetic routes have been developed to obtain these compounds, which are characterized by their unique structural motifs and potential biological activities. For instance, El Bouakher et al. (2013) reported the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives via regioselective thionation and nucleophilic substitutions reactions, showcasing an innovative approach to accessing a library of bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).
Alonso et al. (2020) conducted regiospecific synthesis and structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, providing insight into the structural effects and dynamic properties of these compounds. This research not only advances the understanding of the chemical characteristics of pyrido[2,3-b][1,4]diazepine derivatives but also highlights the potential for further functionalization and exploration of their pharmacological properties (Alonso et al., 2020).
Potential Pharmacological Activities
The pyrido[2,3-b][1,4]diazepine scaffold has been investigated for various pharmacological activities, including anticonvulsant and antiviral effects. Fiakpui et al. (1993) synthesized and evaluated the anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, indicating the potential therapeutic applications of these compounds in seizure disorders (Fiakpui et al., 1993).
Moreover, Hargrave et al. (1991) discovered novel non-nucleoside inhibitors of HIV-1 reverse transcriptase within the pyrido[2,3-b][1,4]diazepinone series, showcasing the versatility of this chemical framework in addressing significant health challenges such as HIV/AIDS (Hargrave et al., 1991).
Wirkmechanismus
The mechanism of action of diazepines is typically through the modulation of the GABA (gamma aminobutyric acid) neurotransmitter system in the brain . They bind to the GABA_A receptor, enhancing the effect of GABA and resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-4-25-13(21)9-17-15(22)14-11(3)18-19-16(14)26(23,24)20-12-7-5-10(2)6-8-12/h5-8,20H,4,9H2,1-3H3,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFSXJLKONOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2809203.png)
![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2809209.png)




![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)
![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)

